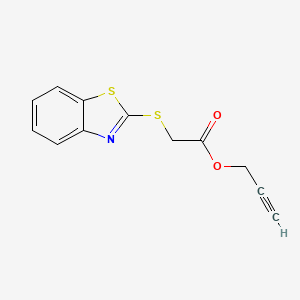

Prop-2-ynyl 2-benzothiazol-2-ylthioacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of prop-2-ynyl compounds involves a sequential [3 + 2] annulation of prop-2-ynylsulfonium salt and N-ylides . This reaction leads to the formation of a series of pyrrolo [2,1-a]quinolines, pyrrolo [2,1-a]phthalazines, and indolizines . The protocol features the simultaneous one-pot formation of three new C–C bonds in moderate yields under mild conditions . In this reaction, the prop-2-ynylsulfonium salts act as the C2 synthons and sulfide serves as the leaving group . The resultant products could serve as useful precursors for the synthesis of diverse chemical compounds .Chemical Reactions Analysis

Prop-2-ynyl compounds, including Prop-2-ynyl 2-benzothiazol-2-ylthioacetate, can participate in various chemical reactions. For instance, prop-2-ynyl esters are useful protecting groups for carboxylic acids and can be selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate .科学的研究の応用

Corrosion Inhibition

Prop-2-ynyl 2-benzothiazol-2-ylthioacetate derivatives have been studied for their potential as corrosion inhibitors. Research shows that benzothiazole derivatives offer high inhibition efficiencies against steel corrosion in acidic environments. These inhibitors can adsorb onto metal surfaces, providing both physical and chemical protection against corrosion. The effectiveness of such inhibitors has been confirmed through various methods like electrochemical impedance spectroscopy and weight loss measurements (Hu et al., 2016).

Synthesis of H3-Antagonists

Derivatives of this compound have been synthesized for potential use as H3 antagonists. These compounds, synthesized via the Mannich reaction, show promise in managing Alzheimer's and other central nervous system disorders such as depression, epilepsy, and schizophrenia. The design of these compounds incorporates essential criteria for effective interaction with the H3 receptor, contributing to their antagonistic activity (Rahmani et al., 2014).

Palladium-Catalyzed Synthesis

The palladium-catalyzed carbonylative multicomponent synthesis using derivatives of this compound has been explored. This process leads to the formation of functionalized benzimidazothiazoles, which are valuable in various chemical and pharmaceutical applications. The process demonstrates high selectivity and yields under specific conditions, signifying its potential for efficient and scalable synthesis (Veltri et al., 2016).

Antimicrobial and Antifungal Activities

Studies with 2-(acetonylthio)benzothiazole, a related compound, have shown significant antimicrobial and antifungal activities. These compounds are synthesized as building blocks for novel derivatives of Pyridazin-6(1H)-ones and other compounds incorporating a benzothiazole residue. The compounds are active against a range of microorganisms, indicating their potential in developing new antimicrobial agents (Al-Omran & El-Khair, 2011).

Psychotropic and Anti-Inflammatory Activity

N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, compounds related to this compound, have shown promising psychotropic, anti-inflammatory, and cytotoxic activities. These compounds are effective in in vivo anti-inflammatory and psychotropic screenings, exhibiting sedative action and selective cytotoxic effects, particularly against tumor cell lines (Zablotskaya et al., 2013).

特性

IUPAC Name |

prop-2-ynyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c1-2-7-15-11(14)8-16-12-13-9-5-3-4-6-10(9)17-12/h1,3-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYAPWSJKWQSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CSC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)

![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)

![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)

![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)